CID 87622091
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline-8-sulfonic Acid Sodium Salt is a chemical compound with the molecular formula C9H6NNaO3S. It is a derivative of quinoline, a nitrogen-based heterocyclic aromatic compound. This compound is known for its applications in various fields, including medicinal chemistry, synthetic organic chemistry, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline-8-sulfonic Acid Sodium Salt typically involves the sulfonation of quinoline. One common method is the reaction of quinoline with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt. The reaction conditions often include heating and stirring to ensure complete sulfonation .
Industrial Production Methods
Industrial production of Quinoline-8-sulfonic Acid Sodium Salt may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Quinoline-8-sulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of sulfonamide derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to various functionalized derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfonamide derivatives, and various functionalized quinoline derivatives .
Scientific Research Applications
Quinoline-8-sulfonic Acid Sodium Salt has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a catalyst in various reactions.
Biology: It serves as a fluorescent probe for studying biological systems and as a ligand in coordination chemistry.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Quinoline-8-sulfonic Acid Sodium Salt involves its interaction with various molecular targets and pathways. In biological systems, it can bind to specific proteins and enzymes, modulating their activity. The sulfonic acid group enhances its solubility and reactivity, making it a versatile compound in different applications .
Comparison with Similar Compounds
Similar Compounds
- Quinoline-5-sulfonic Acid Sodium Salt
- Quinoline-6-sulfonic Acid Sodium Salt
- Quinoline-7-sulfonic Acid Sodium Salt
- Quinoxaline-8-sulfonic Acid Sodium Salt
Uniqueness
Quinoline-8-sulfonic Acid Sodium Salt is unique due to its specific position of the sulfonic acid group on the quinoline ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in solubility, stability, and interaction with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C9H7NNaO3S |
---|---|
Molecular Weight |
232.21 g/mol |
InChI |
InChI=1S/C9H7NO3S.Na/c11-14(12,13)8-5-1-3-7-4-2-6-10-9(7)8;/h1-6H,(H,11,12,13); |
InChI Key |
JTWUZWJJWAIUOT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)N=CC=C2.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.